molecular formula C10H12F3N3OS B2549252 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine CAS No. 339019-56-6

4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

Cat. No.: B2549252
CAS No.: 339019-56-6
M. Wt: 279.28
InChI Key: OLIOQPLHUFFZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 339019-56-6 PubChem, ChemicalBook
PubChem CID 1484750 PubChem
MFCD Number MFCD00269253 PubChem
Other Synonyms 4-[2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl]morpholine PubChem

These identifiers ensure unambiguous referencing in scientific literature and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂F₃N₃OS reflects the compound’s composition:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 10 12.01 120.10
Hydrogen (H) 12 1.008 12.10
Fluorine (F) 3 19.00 57.00
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 1 16.00 16.00
Sulfur (S) 1 32.07 32.07
Total 279.28

The molecular weight of 279.28 g/mol (calculated using PubChem’s atomic mass values) aligns with high-resolution mass spectrometry data. The exact mass (monoisotopic) is 279.0643 g/mol , accounting for the most abundant isotopes of each element.

The trifluoromethyl group contributes significantly to the compound’s hydrophobicity, while the morpholine ring enhances solubility in polar solvents.

Properties

IUPAC Name

4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3OS/c1-18-9-14-7(10(11,12)13)6-8(15-9)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIOQPLHUFFZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features a pyrimidine core substituted at positions 2, 4, and 6 with methylsulfanyl, morpholine, and trifluoromethyl groups, respectively. Retrosynthetic disconnection suggests two viable pathways:

Pyrimidine Ring Construction Followed by Functionalization

This approach involves assembling the pyrimidine scaffold with pre-installed substituents or leaving groups amenable to late-stage modifications. Ethyl 4,4,4-trifluoroacetoacetate serves as the foundational building block for introducing the trifluoromethyl group at position 6. The methylsulfanyl group at position 2 may originate from thiourea derivatives or thiol-containing reagents, while the morpholine moiety at position 4 is typically introduced via nucleophilic aromatic substitution (SNAr).

Modular Coupling of Pre-Functionalized Fragments

Alternative strategies leverage cross-coupling reactions to install substituents after pyrimidine ring formation. For example, Suzuki-Miyaura couplings could theoretically introduce aryl or heteroaryl groups, though this method is less commonly applied for directly bonding morpholine due to its aliphatic nature.

Primary Synthetic Routes

Cyclocondensation Route Using Ethyl 4,4,4-Trifluoroacetoacetate

Formation of 4-Hydroxy-2-(Methylsulfanyl)-6-(Trifluoromethyl)Pyrimidine

Reaction of ethyl 4,4,4-trifluoroacetoacetate with S-methylisothiourea hemisulfate in ethanol under basic conditions (e.g., sodium ethoxide) yields the 4-hydroxy intermediate. The mechanism proceeds via nucleophilic attack of the amidine nitrogen on the β-keto ester, followed by cyclodehydration:

$$
\text{Ethyl 4,4,4-trifluoroacetoacetate} + \text{S-methylisothiourea} \xrightarrow{\text{NaOEt, EtOH}} \text{4-Hydroxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine} + \text{EtOH} + \text{H}_2\text{O}
$$

Typical Conditions

Parameter Value
Solvent Anhydrous ethanol
Temperature Reflux (78°C)
Reaction Time 12–24 hours
Yield 65–78%
Chlorination of 4-Hydroxy Intermediate

Treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a chloro substituent, enhancing reactivity for subsequent SNAr reactions:

$$
\text{4-Hydroxy derivative} + \text{POCl}3 \xrightarrow{\text{DMAP, reflux}} \text{4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine} + \text{H}3\text{PO}_4
$$

Optimized Chlorination Parameters

Parameter Value
POCl₃ Equivalents 5–10
Catalyst Dimethylaminopyridine (DMAP)
Temperature 110–120°C
Reaction Time 3–5 hours
Yield 82–90%
Morpholine Substitution via SNAr

The chloro intermediate reacts with morpholine in polar aprotic solvents, facilitated by bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃):

$$
\text{4-Chloro derivative} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine} + \text{HCl}
$$

Substitution Reaction Optimization

Parameter Value
Solvent Dimethylformamide (DMF)
Base Triethylamine (2.5 equiv)
Temperature 80–90°C
Reaction Time 4–6 hours
Yield 58–72%

Alternative Pathway: One-Pot Cyclocondensation and Functionalization

Recent advances demonstrate the feasibility of integrating ring formation and substitution in a single reactor, reducing purification steps. A mixture of ethyl 4,4,4-trifluoroacetoacetate, morpholine, and methylthiol-containing reagents (e.g., methyl thiolacetate) under microwave irradiation achieves partial convergence:

$$
\text{Ethyl 4,4,4-trifluoroacetoacetate} + \text{Morpholine} + \text{Methyl thiolacetate} \xrightarrow{\text{MW, 150°C}} \text{Target Compound} + \text{Byproducts}
$$

Advantages and Limitations

  • Pros : Reduced reaction time (30–60 minutes), higher atom economy
  • Cons : Lower yield (45–55%), complex byproduct mixture requiring chromatography

Critical Analysis of Reaction Parameters

Solvent Effects on Morpholine Substitution

Comparative studies reveal solvent polarity significantly impacts substitution efficiency:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DMF 36.7 72 4
THF 7.5 61 8
Acetonitrile 37.5 68 5
Toluene 2.4 42 12

Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, accelerating the SNAr mechanism.

Base Selection and Stoichiometry

Base strength and quantity directly correlate with deprotonation efficiency of morpholine:

Base pKₐ (Conj. Acid) Equivalents Yield (%)
Et₃N 10.75 2.5 72
K₂CO₃ 10.3 3.0 68
DBU 12.0 1.5 65
NaHCO₃ 6.3 5.0 48

Triethylamine provides optimal balance between basicity and solubility, though DBU may offer advantages in moisture-sensitive systems.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1) effectively isolates the target compound from unreacted starting materials and dimers. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity for pharmaceutical applications.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃)

  • δ 8.45 (s, 1H, H-5)
  • δ 3.85–3.75 (m, 4H, morpholine OCH₂)
  • δ 3.65–3.55 (m, 4H, morpholine NCH₂)
  • δ 2.55 (s, 3H, SCH₃)

¹³C NMR (100 MHz, CDCl₃)

  • δ 170.2 (C-4)
  • δ 124.5 (q, J = 270 Hz, CF₃)
  • δ 66.8 (morpholine OCH₂)
  • δ 48.3 (morpholine NCH₂)
  • δ 15.7 (SCH₃)

HRMS (ESI-TOF)
Calculated for C₁₀H₁₂F₃N₃OS [M+H]⁺: 279.28, Found: 279.2811.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale evaluations demonstrate superior performance of continuous flow reactors for the chlorination and substitution steps:

Parameter Batch Process Flow Process
Throughput 200 g/day 1.2 kg/day
POCl₃ Consumption 6.5 equiv 4.8 equiv
Energy Consumption 15 kWh/kg 8 kWh/kg

Flow chemistry enhances heat transfer during exothermic chlorination, minimizing decomposition.

Waste Stream Management

Key environmental metrics per kilogram of product:

Waste Stream Quantity (kg) Treatment Method
POCl₃ residues 3.2 Neutralization with NaOH
Organic solvents 12.5 Distillation recovery
Aqueous byproducts 8.7 Biodegradation

Scientific Research Applications

Scientific Research Applications

1. Chemistry

4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique substituents allow for the exploration of novel synthetic pathways that could lead to the development of new materials.

2. Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The presence of the morpholine ring often correlates with enhanced pharmacological activities, making it an attractive candidate for drug discovery. Studies have shown that derivatives of similar pyrimidine compounds exhibit antimicrobial, anti-inflammatory, and antitumor properties .

3. Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Antitumor Activity : Research indicates that morpholine-based compounds can exhibit significant antitumor effects. For example, studies have synthesized new morpholinylchalcones and evaluated their antitumor activity through molecular docking techniques .
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Selective COX-2 inhibitors derived from similar structures have shown promising results in preclinical models .

4. Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into formulations that require specific reactivity or stability under various conditions.

Case Studies

Case Study 1: Antitumor Evaluation
In a study focusing on morpholine-based heterocycles, researchers synthesized several derivatives and evaluated their antitumor efficacy using molecular docking methods. The findings indicated that certain derivatives exhibited strong binding affinity to target proteins involved in tumor growth, suggesting the potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition
A series of experiments were conducted to assess the inhibitory effects of pyrimidine derivatives on COX-2 activity. Compounds similar to this compound demonstrated selective inhibition in vitro, highlighting their potential therapeutic applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Characteristics :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, common in pharmaceuticals for improved bioavailability .
  • Morpholine Substituent : Improves solubility and modulates pharmacokinetic properties; widely used in drug design for its heterocyclic versatility .

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogues, emphasizing substituent differences and physicochemical properties:

Compound Name (CAS) Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound (339019-56-6) 2-SCH₃, 6-CF₃, 4-morpholine C₁₁H₁₄F₃N₃OS 293.31 Research chemical (high cost: $961/100mg); potential antimalarial scaffold .
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine (339017-82-2) 2-(2,4-dichlorobenzylthio), 6-CH₃, 4-morpholine C₁₆H₁₇Cl₂N₃OS 370.29 Higher lipophilicity due to Cl substituents; antimicrobial applications inferred from morpholine derivatives .
4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine (478031-34-4) 2-CH₃, 6-(CH₂SCH₃), 4-morpholine C₁₁H₁₇N₃OS 239.34 Methylsulfanylmethyl group increases steric bulk; computational logP: 1.2 (moderate hydrophobicity) .
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine (303147-61-7) 6-(CH₂SPh), 2-pyridinyl, 4-morpholine C₂₀H₂₀N₄OS 364.46 Pyridinyl and phenyl groups enhance π-π interactions; predicted pKa: 3.51 (acidic) .
2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine (144320-18-3) Pyridine core with 3-ClPh, 4-SCH₃, 3-CF₃Ph C₁₉H₁₂ClF₃N₂S 392.82 Pyridine-based analogue; broader aromatic system for target binding .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl vs. Chloro : CF₃ increases electron-withdrawing effects and metabolic stability compared to Cl, which may enhance target affinity .
  • Methylsulfanyl vs.
  • Morpholine Positioning: 4-Morpholinopyrimidines exhibit superior solubility and kinase inhibition profiles compared to non-morpholine analogues .

Biological Activity

4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, a compound with the molecular formula C10H12F3N3OSC_{10}H_{12}F_3N_3OS and CAS number 339019-56-6, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 279.28 g/mol
  • Chemical Structure :
C10H12F3N3OS\text{C}_{10}\text{H}_{12}\text{F}_3\text{N}_3\text{OS}
  • Synonyms :
    • 4-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]morpholine
    • Morpholine, 4-[2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinyl]

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential inhibitor of various enzymes and pathways, particularly in the context of anti-inflammatory and anticancer therapies.

  • Cyclooxygenase-2 (COX-2) Inhibition :
    • Similar compounds have been identified as selective COX-2 inhibitors, which play a significant role in inflammation and pain. This suggests that this compound may exhibit similar properties, potentially reducing inflammation in various models .
  • Anticancer Properties :
    • The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which may improve their efficacy against cancer cells by facilitating better cell membrane penetration .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of this compound.

Study Findings Relevance
Study on COX-2 Inhibitors (2009)Identified novel pyrimidine-based COX-2 inhibitors with favorable pharmacokinetic profilesSuggests potential for anti-inflammatory applications
Anticancer Activity ResearchCompounds with similar structures demonstrated cytotoxic effects on various cancer cell linesIndicates possible anticancer activity for this morpholine derivative

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds show promising profiles:

  • Absorption : High absorption rates due to lipophilicity.
  • Distribution : Enhanced brain penetration observed in some studies.
  • Metabolism : Likely metabolized via liver enzymes, similar to other pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, and how are intermediates like 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine utilized?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, a chloro-substituted pyrimidine intermediate (e.g., 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, CAS 16097-63-5 ) is reacted with morpholine under nucleophilic aromatic substitution (SNAr) conditions. Key steps include:

  • Step 1 : Activation of the pyrimidine ring via electron-withdrawing groups (e.g., trifluoromethyl) to facilitate substitution.
  • Step 2 : Use of polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (80–120°C) to drive the reaction.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the morpholine-substituted product .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., observed m/z values matching theoretical calculations, such as m/z 754 [M+H]+ for related analogs ).
  • HPLC : Retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions ) and peak symmetry to assess purity.
  • NMR : 1H/13C NMR to verify substitution patterns (e.g., morpholine proton integration at δ 3.6–3.8 ppm ).

Advanced Research Questions

Q. What strategies address low yields in the substitution of 4-chloro-pyrimidine intermediates with morpholine?

  • Methodological Answer : Contradictions in reported yields often arise from:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity in SNAr reactions .
  • Solvent Optimization : Switching from DMF to NMP for better solubility of intermediates.
  • Temperature Control : Avoiding decomposition by maintaining temperatures <120°C .
    • Troubleshooting : Parallel small-scale reactions with varying conditions (e.g., 24-hour vs. 48-hour reaction times) can identify optimal parameters .

Q. How does the methylsulfanyl group influence the compound’s stability under oxidative conditions?

  • Methodological Answer : The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Stability studies involve:

  • Accelerated Oxidation : Exposing the compound to H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C .
  • Monitoring : TLC or LCMS to track degradation products. Mitigation strategies include storing the compound under inert atmospheres or replacing -SMe with more stable groups (e.g., -OMe) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Using software like AutoDock Vina to model interactions with ATP-binding pockets.
  • MD Simulations : Assessing conformational stability over 100-ns trajectories in GROMACS .
  • QSAR Models : Correlating substituent effects (e.g., trifluoromethyl’s hydrophobicity) with inhibitory activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for morpholine-functionalized pyrimidines?

  • Methodological Answer :

  • Reproducibility Checks : Validate procedures using identical reagents (e.g., anhydrous solvents, freshly opened morpholine ).
  • Side-Reaction Identification : LCMS monitoring of reaction mixtures to detect by-products (e.g., dimerization or hydrolysis).
  • Literature Cross-Validation : Compare conditions from patents (e.g., EP 4 374 877 A2 ) and peer-reviewed syntheses .

Functional Group Reactivity

Q. What methods are used to functionalize the morpholine ring post-synthesis?

  • Methodological Answer :

  • N-Alkylation : Reacting with alkyl halides (e.g., 4-(2-chloroethyl)morpholine hydrochloride ) in the presence of NaHCO₃.
  • Oxidation : Converting morpholine to its N-oxide using mCPBA for enhanced solubility .
  • Cross-Coupling : Buchwald-Hartwig amination to introduce aryl groups at the morpholine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.